molecular formula C11H13ClN2O4 B2676132 N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide CAS No. 731012-00-3

N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B2676132
CAS No.: 731012-00-3
M. Wt: 272.69
InChI Key: NYMOETNHXOFPNL-UHFFFAOYSA-N
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Description

N'-(2-Chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide is a synthetic acetohydrazide derivative characterized by a chloroacetyl group and a 4-methoxyphenoxy substituent.

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-17-8-2-4-9(5-3-8)18-7-11(16)14-13-10(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMOETNHXOFPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide typically involves the reaction of 2-(4-methoxyphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to yield the acetohydrazide derivative. Finally, the acetohydrazide is treated with chloroacetyl chloride under controlled conditions to produce the target compound.

Industrial Production Methods

Industrial production of N’-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazide moiety.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroacetyl group under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted acetohydrazides.

Scientific Research Applications

N’-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or modification of enzyme activity. Additionally, the methoxyphenoxy group may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Analogous Acetohydrazides

Compound Name Substituents Key Bioactivity (IC₅₀ or MIC) Reference
N'-(2-Chloroacetyl)-2-(4-chlorophenoxy)acetohydrazide 4-Cl-phenoxy, chloroacetyl Antimicrobial (MIC: Not reported)
(E)-N'-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide Benzimidazole, dihydroxybenzylidene α-Glucosidase inhibition (IC₅₀: 6.10 ± 0.5 μM)
2-(4-Chlorophenoxy)-N′-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide 4-Cl-phenoxy, 4-hydroxybenzylidene Structural analog; activity not reported
N′-(4-Methoxybenzylidene)-2-(naphthalen-2-yloxy)acetohydrazide 4-OCH₃-benzylidene, naphthyloxy Anticancer (Cytotoxicity: Moderate)
2-(Biphenyl-4-yloxy)-N′-(4-methoxybenzylidene)acetohydrazide Biphenyl, 4-OCH₃-benzylidene Structural analog; activity not reported

Key Observations:

Chlorinated vs. Methoxylated Derivatives: Chlorophenoxy analogs (e.g., ) often exhibit enhanced antimicrobial activity due to increased electrophilicity. Methoxy-substituted derivatives (e.g., ) show improved solubility and selectivity in cancer cell lines, likely due to the electron-donating methoxy group enhancing membrane permeability.

Benzylidene Modifications :

  • Hydroxybenzylidene derivatives (e.g., ) demonstrate strong enzyme inhibition (e.g., α-glucosidase IC₅₀ = 6.10 μM), outperforming the standard drug acarbose (IC₅₀ = 378.2 μM) .
  • Bulky substituents (e.g., naphthyloxy in ) reduce cytotoxicity in healthy cells (NIH3T3), suggesting a selectivity advantage.

Role of Heterocycles :

  • Benzimidazole-containing analogs (e.g., ) show superior bioactivity compared to simple acetohydrazides, likely due to additional π-π stacking interactions with biological targets.

Research Findings and Mechanistic Insights

Antimicrobial Activity

  • Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228 in ) exhibit MIC values as low as 6.10 μM against bacterial strains, attributed to the ethylthio group enhancing membrane disruption.
  • Tetrazole-derived acetohydrazides (e.g., ) show broad-spectrum activity against S. aureus and E. coli, with MIC values comparable to ciprofloxacin.

Anticancer Potential

  • Benzothiazole-acetohydrazide hybrids (e.g., ) inhibit DNA synthesis in glioma (C6) and breast cancer (MCF-7) cells via intercalation, with IC₅₀ values < 50 μM.
  • Quinoline-azetidinone Mannich bases (e.g., ) demonstrate potent activity against colorectal adenocarcinoma (HT-29), linked to chloro-substituents inducing apoptosis.

Enzyme Inhibition

  • Oxadiazole-acetohydrazides (e.g., ) inhibit α-glucosidase at nanomolar concentrations (IC₅₀ = 3.23 μM), suggesting utility in diabetes management.

Biological Activity

N'-(2-chloroacetyl)-2-(4-methoxyphenoxy)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloroacetyl group and a methoxyphenoxy moiety, which contribute to its biological properties. The molecular formula is C11H12ClN3O3C_{11}H_{12}ClN_3O_3, with a molecular weight of approximately 273.68 g/mol. The presence of the chloroacetyl group allows for interactions with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The chloroacetyl group can form covalent bonds with nucleophiles in proteins, altering their activity.
  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation or microbial metabolism.
  • Binding Affinity : The methoxyphenoxy group may enhance binding affinity to particular biological targets, increasing the compound's efficacy.

Antimicrobial Activity

Research has indicated significant antimicrobial properties for this compound. In a study evaluating various derivatives, this compound demonstrated effective inhibition against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Table 1 summarizes the antimicrobial activity observed in various studies:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLHigh
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa128 µg/mLLow

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as T47D (breast cancer) and PC-3 (prostate cancer). The compound was found to activate caspase-3, a critical enzyme in the apoptotic pathway.

Case Study: Apoptosis Induction

A notable study utilized high-throughput assays to evaluate the apoptosis-inducing capabilities of this compound. The findings included:

  • EC50 for Caspase Activation : 5 nM
  • GI50 (Growth Inhibition) : 10 nM
  • Mechanism : Inhibition of tubulin polymerization leading to cell cycle arrest.

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial. Preliminary toxicity studies suggest that this compound exhibits harmful effects if ingested or upon skin contact. Proper handling and further toxicological evaluations are necessary.

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